molecular formula C21H18N4OS2 B7832204 N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE

Cat. No.: B7832204
M. Wt: 406.5 g/mol
InChI Key: FAWOPUVZFJZCKA-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: is a complex organic compound that features a unique combination of functional groups and structural motifs

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-13-23-17(14-6-3-2-4-7-14)10-20(24-13)27-12-19(26)25-21-16(11-22)15-8-5-9-18(15)28-21/h2-4,6-7,10H,5,8-9,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWOPUVZFJZCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the cyano group: This step often involves a nucleophilic substitution reaction where a cyano group is introduced to the cyclopenta[b]thiophene core.

    Attachment of the pyrimidinylthioacetamide moiety: This is typically done through a coupling reaction, where the pyrimidinylthioacetamide is attached to the cyano-substituted cyclopenta[b]thiophene core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thioacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The cyano group and the thioacetamide moiety are likely to play key roles in its binding to these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: can be compared to other compounds with similar structural features, such as:

Uniqueness

What sets this compound apart is the combination of these two structural motifs in a single molecule. This unique combination may result in distinct chemical and biological properties not observed in the individual components.

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